1-acetyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide
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Overview
Description
1-acetyl-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide is a complex organic compound that features a piperidine ring substituted with a carbohydrazide group, a pyridine ring with chloro and trifluoromethyl substituents, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, is synthesized by reacting 2-amino-pyridine with N-bromosuccinimide (NBS) in methyl isobutyl ketone (MIBK) at low temperatures.
Piperidine Derivative Formation: The pyridine intermediate is then reacted with piperidine-4-carbohydrazide under appropriate conditions to form the desired piperidine derivative.
Acetylation: The final step involves acetylation of the piperidine derivative using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-acetyl-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-acetyl-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-acetyl-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide: shares similarities with other piperidine and pyridine derivatives, such as:
Uniqueness
The uniqueness of 1-acetyl-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-acetyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N4O2/c1-8(23)22-4-2-9(3-5-22)13(24)21-20-12-11(15)6-10(7-19-12)14(16,17)18/h6-7,9H,2-5H2,1H3,(H,19,20)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYMMAVFXNJLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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